molecular formula C11H16N2O2 B1596846 Methyl 6-(diethylamino)nicotinate CAS No. 690632-37-2

Methyl 6-(diethylamino)nicotinate

Cat. No. B1596846
M. Wt: 208.26 g/mol
InChI Key: MYJCIGZNMMQDRA-UHFFFAOYSA-N
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Description

“Methyl 6-(diethylamino)nicotinate” is a chemical compound with the molecular formula C11H16N2O2 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic tertiary amine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “Methyl 6-(diethylamino)nicotinate” includes a six-membered aromatic ring (Pyridine), an ester group, and a tertiary amine group . The average mass of the molecule is 208.257 Da .


Physical And Chemical Properties Analysis

“Methyl 6-(diethylamino)nicotinate” has a molecular weight of 208.26 g/mol. It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic tertiary amine, and 1 Pyridine .

Scientific Research Applications

Biochemical Interactions and Therapeutic Potentials

  • Antileukemic Effects : Certain nicotinamide analogs, including 6-aminonicotinamide, have been evaluated for their ability to inhibit L1210 cell poly(adenosine diphosphoribose) polymerase. These compounds have shown potential in potentiating the cytocidal effects of chemotherapeutic agents, indicating their therapeutic potential in leukemia treatment (Berger et al., 1982).

  • Metabolic Regulation : Studies indicate that nicotinamide derivatives play roles in metabolic regulation. For example, Nicotinamide N-methyltransferase (NNMT) regulates hepatic nutrient metabolism through mechanisms involving nicotinamide derivatives, suggesting a link between these compounds and metabolic health (Hong et al., 2015).

  • Role in Energy Metabolism : Nicotinamide derivatives are involved in the metabolism of niacin, which is crucial for energy metabolism in humans. The urinary and blood levels of niacin metabolites serve as biochemical markers for assessing niacin status, reflecting the importance of these derivatives in nutritional biochemistry (Jacob et al., 1989).

Toxicological Studies and Safety Assessments

  • Uremic Toxins : Certain nicotinamide metabolites, such as N-methyl-2-pyridone-5-carboxamide (2PY), have been identified as uremic toxins. Studies suggest that these metabolites could have detrimental effects in the context of renal failure, highlighting the importance of understanding their toxicological profiles (Lenglet et al., 2016).

  • Teratogenic Effects : Research on nicotinamide derivatives has also explored their potential teratogenic effects. For instance, studies in chick embryos have investigated the teratogenic and antiteratogenic effects of various nicotinamide analogs, contributing to our understanding of their safety profiles (Uyeki et al., 1982).

Safety And Hazards

The safety data sheet for a related compound, Methyl nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), particularly the respiratory system . Users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Future Directions

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound 6-methylnicotine, a related compound, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . Therefore, “Methyl 6-(diethylamino)nicotinate” could potentially have similar applications in the future.

properties

IUPAC Name

methyl 6-(diethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(8-12-10)11(14)15-3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJCIGZNMMQDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383372
Record name methyl 6-(diethylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(diethylamino)nicotinate

CAS RN

690632-37-2
Record name methyl 6-(diethylamino)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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